molecular formula C11H18O3 B13313694 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid

Cat. No.: B13313694
M. Wt: 198.26 g/mol
InChI Key: PDYGBTKCBBBXSG-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid (CAS 51175-09-8) is a high-value bicyclic carboxylic acid derivative of significant interest in pharmaceutical research and organic synthesis. Its unique structure, featuring a cyclopentane ring fused to a hydroxy-substituted cyclopentyl group, provides a rigid, three-dimensional framework that is highly valuable for constructing complex molecules . This compound serves as a versatile building block, or synthetic intermediate, in drug discovery programs. Its framework can enhance metabolic stability and improve binding affinity to biological targets, making it a key precursor in the development of novel therapeutic agents . Carboxylic acids, in general, are pivotal in organic synthesis and are frequently used in reactions such as esterification and amidation to create diverse molecular architectures . The physicochemical properties of this compound, including the presence of both a carboxylic acid and a hydroxyl group, contribute to its reactivity and potential for further chemical modification. Researchers can leverage these functional groups for various transformations, including oxidation, reduction, and substitution reactions, to synthesize a wide array of derivatives . As with all specialized research chemicals, this product is intended for laboratory research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in appropriately equipped laboratories.

Properties

IUPAC Name

1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-9(13)10(5-1-2-6-10)11(14)7-3-4-8-11/h14H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYGBTKCBBBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

1-Phenyl-1-cyclopentanecarboxylic acid (1P1C)

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Used as a synthetic intermediate in pharmaceuticals (e.g., Pentoxyverine impurity A) .
  • Comparison : Unlike the hydroxyl group in the target compound, the phenyl substituent prioritizes hydrophobic interactions, reducing aqueous solubility.

1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid

  • Molecular Formula : C₁₂H₁₃ClO₂
  • Molecular Weight : 224.68 g/mol
  • Key Features : The electron-withdrawing chlorine atom increases acidity (pKa ~3.5–4.0) and stabilizes the carboxylate anion. Used in nucleophilic fluorination reactions .
  • Comparison : The chloro group enhances electrophilicity compared to the hydroxyl group, favoring reactions like radical-polar crossover fluorination .

Analogs with Aliphatic Substituents

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • Key Features : The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (~1.5–2.0) and increasing metabolic stability .
  • Comparison : The CF₃ group’s electronegativity contrasts with the hydroxyl group’s hydrogen-bonding capacity, leading to divergent reactivity in drug design.

1-(Cyclopropylmethyl)cyclopentane-1-carboxylic Acid

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol
  • Predicted collision cross-section: 180–190 Ų .
  • Comparison: The hydroxyl group’s polarity contrasts with the nonpolar cyclopropyl substituent, altering solubility and bioavailability.

Amino-Functionalized Cyclic Carboxylic Acids

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Molecular Formula: C₄H₇NO₂
  • Molecular Weight : 101.1 g/mol
  • Key Features : A cyclopropane-based ethylene precursor in plants. The strained three-membered ring increases reactivity, enabling rapid enzymatic conversion to ethylene .
  • Comparison : The cyclopropane ring’s instability contrasts with the cyclopentane ring’s stability in the target compound, highlighting ring size’s role in biochemical activity.

1-Amino-3-fluoro-4-(fluoro-¹⁸F)cyclopentane-1-carboxylic Acid

  • Molecular Formula: C₆H₉F₂NO₂ (non-radioactive analog)
  • Molecular Weight : 161.14 g/mol
  • Key Features: Fluorine-18 radiolabeling enables positron emission tomography (PET) imaging, targeting amino acid transporters in cancer .
  • Comparison : The hydroxyl group in the target compound could be substituted with fluorine for similar imaging applications, though steric effects may differ.

Biological Activity

1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydroxy group and a carboxylic acid functional group, which are crucial for its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in drug design and therapeutic development.

Molecular Structure

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.24 g/mol
  • IUPAC Name : 1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylic acid

The biological activity of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The functional groups present in the molecule allow for hydrogen bonding and electrostatic interactions, which are pivotal in modulating biological functions.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated as a scaffold for the development of inhibitors targeting aldo-keto reductases (AKR), which are implicated in hormone-dependent cancers .

Case Study: AKR Inhibition

A study focused on the synthesis of cyclopentane derivatives, including 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, demonstrated their efficacy as AKR inhibitors. The results indicated that these compounds could significantly reduce the activity of AKR1C1 and AKR1C3, suggesting their potential therapeutic applications in cancer treatment .

Comparative Biological Activity

To assess the biological activity of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, it is useful to compare it with related compounds. Below is a table summarizing the IC50 values of various cyclopentane derivatives against AKR enzymes:

CompoundIC50 (µM)
1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acidTBD
Cyclopentane-1,2-dione derivative0.054 ± 0.016
Other cycloalkyl derivativesVaries

Note: TBD = To Be Determined; values are averaged from multiple assays.

Synthetic Routes

The synthesis of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid typically involves multi-step reactions starting from simple cyclopentanecarboxylic acids. Recent advancements in synthetic methodologies have facilitated more efficient production routes, allowing for easier access to this compound and its analogs .

Derivative Evaluation

Research has also focused on evaluating derivatives of this compound to enhance its biological activity. For example, modifications to the hydroxy group or the carboxylic acid moiety can lead to increased potency against specific targets, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopentane derivatives functionalized with hydroxyl and carboxylic acid groups. A common approach is asymmetric cycloaddition using chiral inducers (e.g., N-acylhydroxylamines) to control stereochemistry . Key steps include:
  • Cyclization : Intramolecular reactions to form the cyclopentane backbone.
  • Functionalization : Introducing hydroxyl and carboxylic acid groups via oxidation or substitution.
  • Purification : Chromatography or recrystallization to isolate enantiomers.
    Reaction temperature and solvent polarity significantly impact stereoselectivity. For example, low temperatures (~0°C) in aprotic solvents (e.g., THF) favor higher enantiomeric excess (>90%) .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and detect diastereomers (e.g., coupling constants in 1^1H NMR for hydroxyl group orientation) .
  • Chiral HPLC : To resolve enantiomers and quantify optical purity .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular formula validation .
    Comparative analysis with known standards (e.g., PubChem CID 15507525 for related analogs) is critical .

Q. What biological activities have been reported for structurally similar cyclopentane carboxylic acids?

  • Methodological Answer : Related compounds exhibit:
  • Enzyme Inhibition : Binding to glutamate receptors or metabolic enzymes (e.g., D-cycloserine analogs) .
  • Neuroprotective Effects : Modulation of oxidative stress pathways in neuronal cells .
    Assays include:
  • Kinetic Studies : Measuring IC50_{50} values via fluorometric or colorimetric assays.
  • Cell-Based Models : Testing neuroprotection in SH-SY5Y cells under oxidative stress .

Advanced Research Questions

Q. How do stereochemical variations (e.g., hydroxyl group position) affect the compound’s reactivity and biological activity?

  • Methodological Answer : Compare enantiomers or diastereomers using:
  • Stereoselective Synthesis : Asymmetric catalysis to generate specific isomers .
  • Activity Mapping : Test isomers in enzyme inhibition assays (e.g., COX-2 or GABA transaminase).
    Example: The (1R,3S)-isomer of 3-hydroxycyclopentane-1-carboxylic acid shows 10-fold higher binding affinity to GABA receptors than the (1S,3R)-isomer .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Address discrepancies by:
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) .
  • Accelerated Stability Studies : Expose the compound to heat (40°C) or light for 48 hours and monitor degradation via HPLC .
    Note: Stability is pH-dependent; carboxylic acid deprotonation (above pH 5) increases aqueous solubility but may reduce membrane permeability .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Use:
  • Docking Simulations : AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase) .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories.
    Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) .

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